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molecular formula C12H17N3O2 B8601599 1-(3-Nitrobenzyl)piperidin-4-amine

1-(3-Nitrobenzyl)piperidin-4-amine

Cat. No. B8601599
M. Wt: 235.28 g/mol
InChI Key: BZJKVQATQCWDFN-UHFFFAOYSA-N
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Patent
US09394286B2

Procedure details

Tert-butyl N-{1-(3-nitrobenzyl)piperidin-4-yl}carbamate (30.0 g, 89.5 mmol, 1.0 eq)) was dissolved in 300 mL of TFA:DCM (1:10) and the resulting solution stirred at 30° C. overnight. The reaction mixture was then concentrated under vacuum to provide crude 1-(3-nitrobenzyl)piperidin-4-amine (33 g, TFA salt) as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:22]=[CH:23][CH:24]=1)[CH2:7][N:8]1[CH2:13][CH2:12][CH:11]([NH:14]C(=O)OC(C)(C)C)[CH2:10][CH2:9]1)([O-:3])=[O:2]>C(O)(C(F)(F)F)=O.C(Cl)Cl>[N+:1]([C:4]1[CH:5]=[C:6]([CH:22]=[CH:23][CH:24]=1)[CH2:7][N:8]1[CH2:9][CH2:10][CH:11]([NH2:14])[CH2:12][CH2:13]1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CN2CCC(CC2)NC(OC(C)(C)C)=O)C=CC1
Name
TFA DCM
Quantity
300 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the resulting solution stirred at 30° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CN2CCC(CC2)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: CALCULATEDPERCENTYIELD 156.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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